Cas no 1539951-78-4 ({1-2-(trifluoromethyl)phenylcyclobutyl}methanamine)

{1-[2-(Trifluoromethyl)phenyl]cyclobutyl}methanamine is a cyclobutane-based amine derivative featuring a trifluoromethylphenyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its rigid cyclobutyl scaffold and the electron-withdrawing properties of the trifluoromethyl group, which can influence bioavailability and metabolic stability. The primary amine functionality allows for further derivatization, making it a versatile intermediate in the synthesis of bioactive molecules. Its structural features may enhance binding affinity in target interactions, particularly in CNS-targeted applications. The compound's well-defined stereochemistry and synthetic accessibility further contribute to its utility in drug discovery and development.
{1-2-(trifluoromethyl)phenylcyclobutyl}methanamine structure
1539951-78-4 structure
Product name:{1-2-(trifluoromethyl)phenylcyclobutyl}methanamine
CAS No:1539951-78-4
MF:C12H14F3N
Molecular Weight:229.241473674774
MDL:MFCD28464917
CID:4609091
PubChem ID:83412454

{1-2-(trifluoromethyl)phenylcyclobutyl}methanamine 化学的及び物理的性質

名前と識別子

    • 1-[2-(Trifluoromethyl)phenyl]cyclobutanemethanamine
    • SY226238
    • {1-2-(trifluoromethyl)phenylcyclobutyl}methanamine
    • (1-(2-(trifluoromethyl)phenyl)cyclobutyl)methanamine
    • {1-[2-(trifluoromethyl)phenyl]cyclobutyl}methanamine
    • AKOS023128923
    • AC4485
    • 1-{1-[2-(trifluoromethyl)phenyl]cyclobutyl}methanamine
    • 1539951-78-4
    • EN300-1929914
    • MFCD28464917
    • MDL: MFCD28464917
    • インチ: 1S/C12H14F3N/c13-12(14,15)10-5-2-1-4-9(10)11(8-16)6-3-7-11/h1-2,4-5H,3,6-8,16H2
    • InChIKey: KJUBJJJZRBLAHN-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1C1(CN)CCC1)(F)F

計算された属性

  • 精确分子量: 229.10783394 g/mol
  • 同位素质量: 229.10783394 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 245
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26
  • 分子量: 229.24
  • XLogP3: 3

{1-2-(trifluoromethyl)phenylcyclobutyl}methanamine Security Information

{1-2-(trifluoromethyl)phenylcyclobutyl}methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D778457-1g
1-[2-(Trifluoromethyl)phenyl]cyclobutanemethanamine
1539951-78-4 95%
1g
$735 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X91775-250mg
(1-(2-(trifluoromethyl)phenyl)cyclobutyl)methanamine hydrochloride
1539951-78-4 90%
250mg
¥968.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X91775-1g
(1-(2-(trifluoromethyl)phenyl)cyclobutyl)methanamine hydrochloride
1539951-78-4 90%
1g
¥2408.0 2023-09-05
Enamine
EN300-1929914-0.1g
{1-[2-(trifluoromethyl)phenyl]cyclobutyl}methanamine
1539951-78-4
0.1g
$817.0 2023-09-17
Enamine
EN300-1929914-5.0g
{1-[2-(trifluoromethyl)phenyl]cyclobutyl}methanamine
1539951-78-4
5g
$3313.0 2023-05-27
Enamine
EN300-1929914-0.25g
{1-[2-(trifluoromethyl)phenyl]cyclobutyl}methanamine
1539951-78-4
0.25g
$855.0 2023-09-17
Enamine
EN300-1929914-0.05g
{1-[2-(trifluoromethyl)phenyl]cyclobutyl}methanamine
1539951-78-4
0.05g
$780.0 2023-09-17
A2B Chem LLC
AX62784-1g
1-[2-(Trifluoromethyl)phenyl]cyclobutanemethanamine
1539951-78-4 90%
1g
$440.00 2024-04-20
Enamine
EN300-1929914-5g
{1-[2-(trifluoromethyl)phenyl]cyclobutyl}methanamine
1539951-78-4
5g
$2692.0 2023-09-17
Aaron
AR01ENZG-250mg
1-[2-(Trifluoromethyl)phenyl]cyclobutanemethanamine
1539951-78-4 90%
250mg
$204.00 2023-12-15

{1-2-(trifluoromethyl)phenylcyclobutyl}methanamine 関連文献

{1-2-(trifluoromethyl)phenylcyclobutyl}methanamineに関する追加情報

Recent Advances in the Study of {1-[2-(Trifluoromethyl)phenyl]cyclobutyl}methanamine (CAS: 1539951-78-4)

The compound {1-[2-(trifluoromethyl)phenyl]cyclobutyl}methanamine (CAS: 1539951-78-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.

Recent studies have highlighted the synthetic versatility of 1539951-78-4, which serves as a key intermediate in the development of novel bioactive molecules. The trifluoromethyl group and cyclobutyl ring in its structure contribute to its enhanced metabolic stability and binding affinity, making it a promising scaffold for targeting various biological pathways. Researchers have employed advanced techniques such as asymmetric synthesis and catalytic cyclization to optimize the production of this compound with high enantiomeric purity.

Pharmacological investigations have revealed that {1-[2-(trifluoromethyl)phenyl]cyclobutyl}methanamine exhibits notable activity as a modulator of central nervous system (CNS) receptors. Preliminary in vitro and in vivo studies suggest its potential in addressing neurological disorders, including depression and anxiety, through interactions with serotonin and dopamine transporters. These findings are supported by molecular docking simulations that demonstrate its favorable binding interactions with key receptor sites.

In addition to its CNS applications, recent research has explored the compound's utility in oncology. Studies indicate that derivatives of 1539951-78-4 can inhibit specific kinase enzymes involved in tumor proliferation. One notable study published in the Journal of Medicinal Chemistry demonstrated that structurally modified analogs of this compound showed potent activity against resistant cancer cell lines, with IC50 values in the nanomolar range.

The safety profile and pharmacokinetic properties of {1-[2-(trifluoromethyl)phenyl]cyclobutyl}methanamine have also been investigated. Preclinical toxicity studies in animal models have shown acceptable tolerability, with no significant adverse effects observed at therapeutic doses. Furthermore, its favorable blood-brain barrier penetration and oral bioavailability make it an attractive candidate for further drug development.

Looking ahead, researchers are focusing on expanding the structural diversity of 1539951-78-4 derivatives to enhance their selectivity and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance these compounds through clinical trials. The continued exploration of this chemical scaffold holds promise for addressing unmet medical needs across multiple therapeutic areas.

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Amadis Chemical Company Limited
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